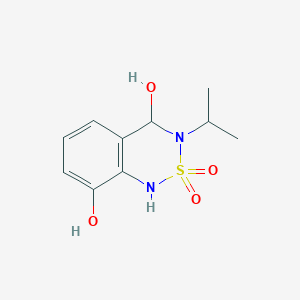![molecular formula C18H18N2O4S B13826049 3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 462095-64-3](/img/structure/B13826049.png)
3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by its unique molecular structure. It contains a total of 44 bonds, including multiple aromatic bonds, double bonds, and functional groups such as carboxylic acid, urea, imide, hydroxyl, and ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid involves multiple steps, typically starting with the preparation of the propoxybenzoyl derivative. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the correct formation of bonds and functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective measures. The use of automated reactors and continuous flow systems could enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic rings and side chains can be oxidized under specific conditions.
Reduction: Functional groups such as imides and ureas can be reduced to their corresponding amines.
Substitution: Aromatic substitution reactions can occur, especially in the presence of electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve catalysts like palladium in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of 3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
4-[(3-Propoxybenzoyl)carbamothioylamino]benzoic acid: Similar structure but with variations in the positioning of functional groups.
Benzoic acid derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.
特性
CAS番号 |
462095-64-3 |
|---|---|
分子式 |
C18H18N2O4S |
分子量 |
358.4 g/mol |
IUPAC名 |
3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H18N2O4S/c1-2-10-24-15-8-6-12(7-9-15)16(21)20-18(25)19-14-5-3-4-13(11-14)17(22)23/h3-9,11H,2,10H2,1H3,(H,22,23)(H2,19,20,21,25) |
InChIキー |
DXMYLILDEQNZKX-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


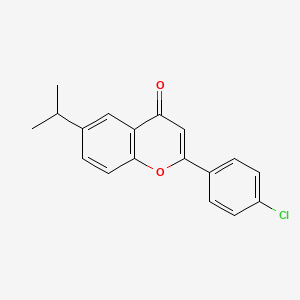
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
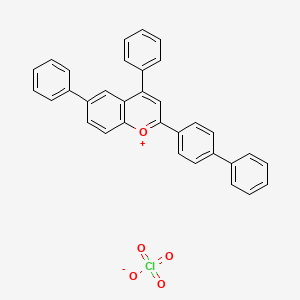
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
![[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
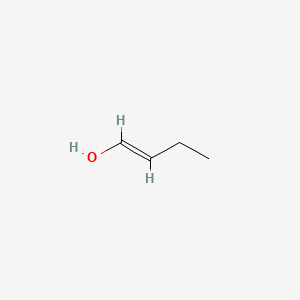
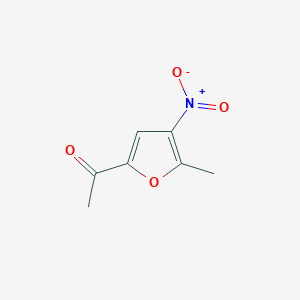
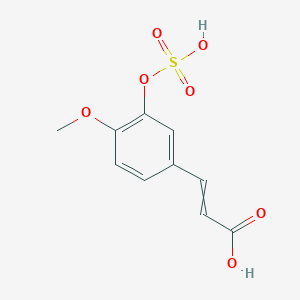
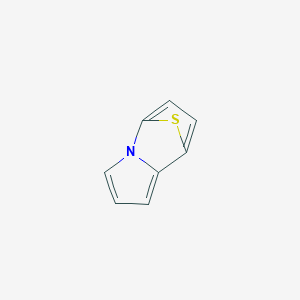

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826012.png)
![N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13826016.png)
